molecular formula C10H9NaO4P B1329434 Disodium naphthyl phosphate CAS No. 2183-17-7

Disodium naphthyl phosphate

Cat. No.: B1329434
CAS No.: 2183-17-7
M. Wt: 247.14 g/mol
InChI Key: JLXZPNKLKQVKHQ-UHFFFAOYSA-N
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Description

Disodium naphthyl phosphate is a useful research compound. Its molecular formula is C10H9NaO4P and its molecular weight is 247.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiotherapeutic Drug Development

Disodium naphthyl phosphate derivatives have been explored in the development of endoradiotherapeutic drugs. For example, 6-211At-Astato-2-methyl-1,4-naphthoquinol bis (disodium phosphate) was prepared as a potential drug for metastatic malignant disease. This compound involved introducing Astatine-211 into the aromatic ring of 2-methyl-1,4-naphthoquinone, aiming to create an efficient radiochemical treatment for cancer (Brown, 1982).

Cancer Treatment Research

Another notable area of application is in cancer treatment. Tritiated derivatives of 2-methyl-1, 4-naphthaquinol bis (disodium phosphate), such as 2-methyl-6-tritio-1,4-naphthaquinol bis (disodium phosphate), have been synthesized for this purpose. These compounds have been subject to laboratory and clinical investigations as new forms of treatment for human malignancies, suggesting potential in cancer therapy (Andrews et al., 1962).

Heavy Metal Remediation

Disodium zirconium phosphate, a related compound, has been synthesized and investigated for its ion exchange properties, particularly for the remediation of heavy-metal-contaminated wastewater. This application demonstrates the compound's potential in environmental science and pollution control (Cheng et al., 2019).

Catalysis Research

In the field of catalysis, disodium phosphate has been used to study the conversion of lactic acid to various products. Surface species present on sodium phosphates supported catalysts have been examined, indicating that disodium phosphate plays a significant role in catalytic processes, particularly in the conversion of lactic acid (Gunter et al., 1996).

Safety and Hazards

Disodium naphthyl phosphate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Disodium naphthyl phosphate is primarily used as a substrate for phosphatase enzymes, including acid phosphatase and alkaline phosphatase . These enzymes catalyze the hydrolysis of this compound, releasing naphthol and inorganic phosphate. The interaction between this compound and phosphatase enzymes is essential for studying enzyme kinetics and activity. The compound’s solubility in water and stability under specific conditions make it suitable for various biochemical assays .

Cellular Effects

This compound influences several cellular processes, particularly those involving phosphatase activity. In cells, phosphatases play a critical role in dephosphorylating proteins, which can affect cell signaling pathways, gene expression, and cellular metabolism . By serving as a substrate for these enzymes, this compound indirectly impacts these cellular functions. For example, the dephosphorylation of proteins involved in signaling pathways can alter the cell’s response to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with phosphatase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to produce naphthol and inorganic phosphate . This reaction is crucial for the enzyme’s catalytic activity and can be used to measure enzyme kinetics. The binding of this compound to phosphatases can also influence the enzyme’s conformation and activity, affecting its ability to dephosphorylate other substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but it can degrade when exposed to heat or oxidizing agents . Long-term studies have shown that this compound can maintain its activity over extended periods, making it suitable for prolonged experiments. Its stability can be affected by the experimental conditions, which should be carefully controlled to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study phosphatase activity without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including skin and eye irritation . These toxic effects highlight the importance of carefully controlling the dosage when using this compound in animal studies to avoid potential harm.

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphate metabolism. The compound is hydrolyzed by phosphatase enzymes to produce naphthol and inorganic phosphate, which can then participate in various metabolic processes . The inorganic phosphate released from this compound can be utilized in cellular energy production, nucleotide synthesis, and other biochemical reactions. The interaction of this compound with phosphatases also affects the overall metabolic flux and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can localize to different cellular compartments, depending on the presence of phosphatase enzymes and other binding proteins. The distribution of this compound within the cell can influence its activity and the overall outcome of biochemical assays .

Subcellular Localization

The subcellular localization of this compound is primarily determined by the presence of phosphatase enzymes. The compound can localize to areas where these enzymes are abundant, such as the cytoplasm, nucleus, and certain organelles . The localization of this compound can affect its activity and function, as it interacts with phosphatases to produce naphthol and inorganic phosphate. Additionally, post-translational modifications and targeting signals can influence the compound’s distribution within the cell, directing it to specific compartments or organelles .

Properties

{ "Design of the Synthesis Pathway": "Disodium naphthyl phosphate can be synthesized by reacting naphthyl phosphate with sodium hydroxide in water.", "Starting Materials": [ "Naphthyl phosphate", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve naphthyl phosphate in water", "Add sodium hydroxide to the solution", "Stir the mixture for several hours", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the product to obtain disodium naphthyl phosphate" ] }

CAS No.

2183-17-7

Molecular Formula

C10H9NaO4P

Molecular Weight

247.14 g/mol

IUPAC Name

disodium;naphthalen-1-yl phosphate

InChI

InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13);

InChI Key

JLXZPNKLKQVKHQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.[Na]

2183-17-7

Pictograms

Irritant

Related CAS

2650-44-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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